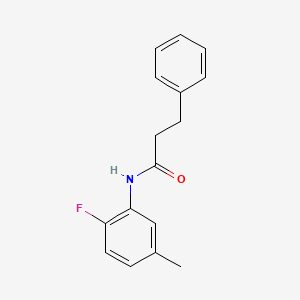
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide is an anilide.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide and related compounds have been synthesized and studied for their antitumor properties. For instance, Xuechen Hao et al. (2017) synthesized a compound related to N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide, which showed inhibition of cancer cell proliferation (Hao et al., 2017).
Neurological Research
In neurological research, derivatives of this compound have been used as imaging probes in Alzheimer's disease studies. Kepe et al. (2006) used a derivative as a molecular imaging probe to quantify serotonin 1A receptor densities in Alzheimer's disease patients (Kepe et al., 2006).
Kinase Inhibition
Derivatives have been identified as potent inhibitors in kinase research. Schroeder et al. (2009) reported on a derivative that showed significant inhibition of the Met kinase superfamily, highlighting its potential therapeutic applications (Schroeder et al., 2009).
Chemoselective Reactions
The compound's derivatives have been investigated for their chemoselective reactions. Hajji et al. (2002) explored the chemoselective reactions of a related compound, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
NF-kappaB and AP-1 Gene Expression Inhibition
Research by Palanki et al. (2000) explored derivatives of N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide for inhibiting NF-kappaB and AP-1 gene expression, which is critical in various physiological processes (Palanki et al., 2000).
Synthesis for Medicinal Chemistry
This compound's derivatives have also been synthesized for use in medicinal chemistry. Srinivas et al. (2014) described an improved synthesis process for a key intermediate derived from N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide for the preparation of Tolterodine (Srinivas et al., 2014).
AMPA Receptor Ligand Synthesis
Kronenberg et al. (2007) synthesized a fluorine-18-labelled derivative as a potential radiotracer for cerebral imaging, focusing on AMPA receptor ligands (Kronenberg et al., 2007).
Hepatitis C Virus Polymerase Inhibition
Cheng et al. (2010) investigated derivatives for inhibiting hepatitis C virus polymerase, highlighting the compound's potential in antiviral research (Cheng et al., 2010).
Propriétés
Nom du produit |
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide |
|---|---|
Formule moléculaire |
C16H16FNO |
Poids moléculaire |
257.3 g/mol |
Nom IUPAC |
N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C16H16FNO/c1-12-7-9-14(17)15(11-12)18-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11H,8,10H2,1H3,(H,18,19) |
Clé InChI |
BOECBBJDMCTSAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)NC(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



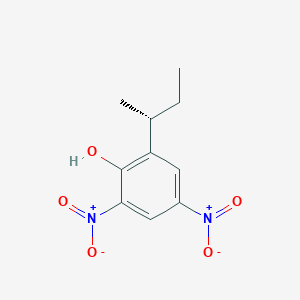
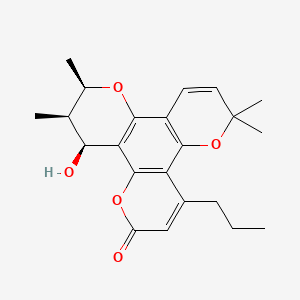
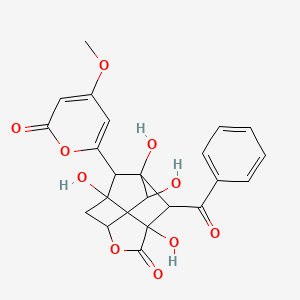
![1,3-Benzothiazol-2-yl-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1210933.png)
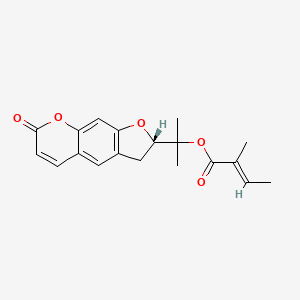
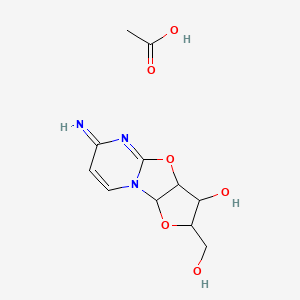
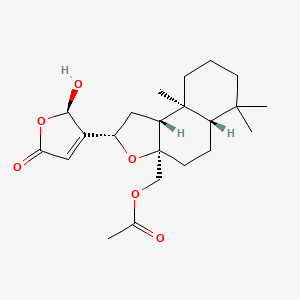
![1H-Pyrrole-2,5-dione, 1-[7-(dimethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]-](/img/structure/B1210941.png)
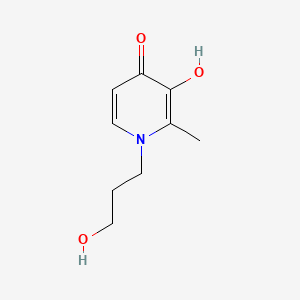
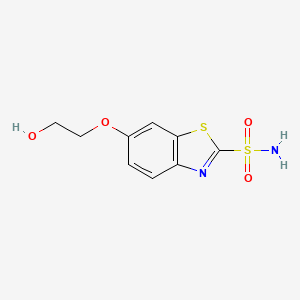
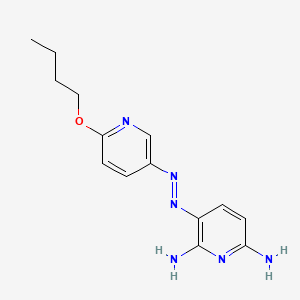
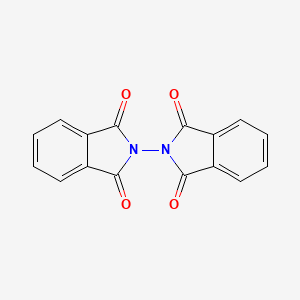

![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-methoxyphenyl)acetate](/img/structure/B1210949.png)